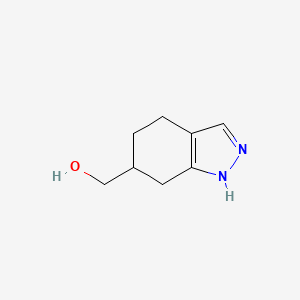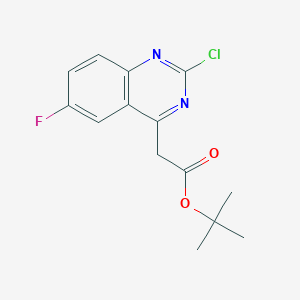
tert-Butyl 2-Chloro-6-fluoroquinazoline-4-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-Chloro-6-fluoroquinazoline-4-acetate is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a tert-butyl group, a chloro substituent, and a fluoro substituent on the quinazoline ring, along with an acetate group.
準備方法
The synthesis of tert-Butyl 2-Chloro-6-fluoroquinazoline-4-acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives.
Introduction of Substituents: The chloro and fluoro substituents can be introduced through halogenation reactions using reagents like thionyl chloride (SOCl₂) and fluorinating agents.
tert-Butyl Protection: The tert-butyl group can be introduced using tert-butyl alcohol in the presence of an acid catalyst.
Acetylation: The final step involves acetylation using acetic anhydride or acetyl chloride to introduce the acetate group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
tert-Butyl 2-Chloro-6-fluoroquinazoline-4-acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions. Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions. For example, oxidation can be achieved using oxidizing agents like potassium permanganate (KMnO₄), while reduction can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding carboxylic acid using acidic or basic conditions.
Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
tert-Butyl 2-Chloro-6-fluoroquinazoline-4-acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinazoline derivatives.
Medicine: Quinazoline derivatives have shown potential as anticancer, antiviral, and antibacterial agents. This compound may be investigated for similar therapeutic applications.
Industry: It can be used in the development of agrochemicals and materials science for the synthesis of novel polymers and coatings.
作用機序
The mechanism of action of tert-Butyl 2-Chloro-6-fluoroquinazoline-4-acetate depends on its specific application. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and nucleic acid-binding proteins.
類似化合物との比較
Similar compounds to tert-Butyl 2-Chloro-6-fluoroquinazoline-4-acetate include other quinazoline derivatives with different substituents. Some examples are:
2-Chloro-6-fluoroquinazoline: Lacks the tert-butyl and acetate groups.
tert-Butyl 2-Chloroquinazoline-4-acetate: Lacks the fluoro substituent.
tert-Butyl 6-Fluoroquinazoline-4-acetate: Lacks the chloro substituent.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C14H14ClFN2O2 |
|---|---|
分子量 |
296.72 g/mol |
IUPAC名 |
tert-butyl 2-(2-chloro-6-fluoroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C14H14ClFN2O2/c1-14(2,3)20-12(19)7-11-9-6-8(16)4-5-10(9)17-13(15)18-11/h4-6H,7H2,1-3H3 |
InChIキー |
BYHGZANXOHKBPS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CC1=NC(=NC2=C1C=C(C=C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


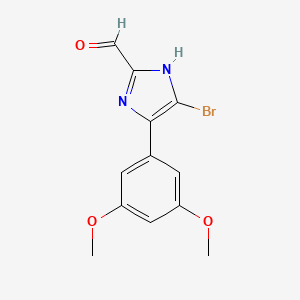
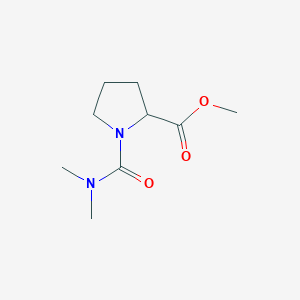
![N-Methyl-N-[(S)-pyrrolidine-3-carbonyl]-L-valine tert-Butyl Ester](/img/structure/B15338551.png)
![3-(Dimethylamino)-1-imidazo[1,2-a]pyridin-3-yl-2-propen-1-one](/img/structure/B15338558.png)
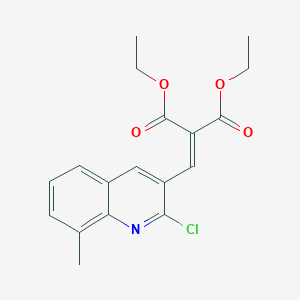
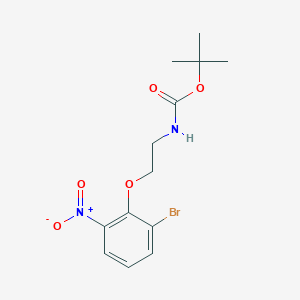
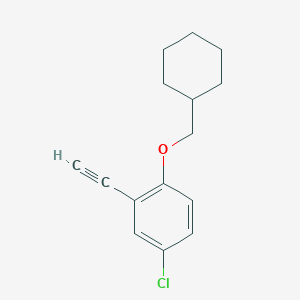

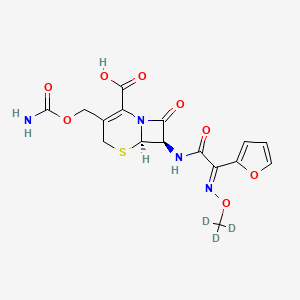
![all-cis-2-tert-Butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester](/img/structure/B15338584.png)
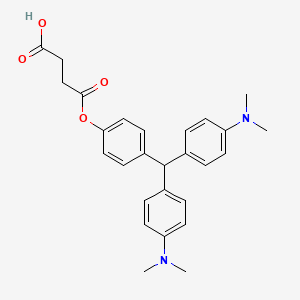
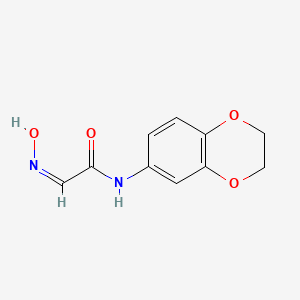
![N-[1-(4-Methoxyphenoxy)propan-2-ylidene]hydroxylamine](/img/structure/B15338624.png)
